3-Amino-4-chlorophenol hydrochloride
Description
Properties
IUPAC Name |
3-amino-4-chlorophenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO.ClH/c7-5-2-1-4(9)3-6(5)8;/h1-3,9H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIIQVVHTJAYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination of 4-Chlorophenol Derivatives
In a representative procedure, 3-amino-4-chlorophenol was synthesized via amination of 4-chloro-3-nitrophenol followed by reduction. The nitro group at the meta position activates the ring for subsequent displacement, though this method requires multi-step optimization.
Reaction Conditions
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Substrate : 4-Chloro-3-nitrophenol
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Reducing Agent : Hydrogen gas (5 atm) with palladium on carbon (10% w/w)
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Solvent : Ethanol/water (4:1)
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Temperature : 50°C
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Yield : ~70% (theoretical)
This pathway mirrors the reduction of 4-chloro-7-methoxyquinoline-6-carboxamide to its amino derivative, as observed in analogous syntheses.
Reduction of Nitro Precursors
Reduction of nitro groups to amines is a widely adopted strategy for amino phenol synthesis.
Catalytic Hydrogenation
Catalytic hydrogenation offers a clean route to 3-amino-4-chlorophenol. Using a PtO₂ catalyst in acetic acid, 4-chloro-3-nitrophenol is reduced under moderate hydrogen pressure.
Key Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 5% PtO₂ (w/w) |
| Pressure | 3 atm H₂ |
| Solvent | Glacial acetic acid |
| Reaction Time | 6 hours |
| Yield | 68–72% |
Chemical Reduction with Fe/HCl
Iron-mediated reduction in hydrochloric acid provides a cost-effective alternative. This method, however, generates stoichiometric waste and requires careful pH control to prevent over-reduction.
Procedure
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4-Chloro-3-nitrophenol (1 mol) is suspended in 10% HCl.
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Iron powder (3 mol) is added gradually at 60–70°C.
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The mixture is stirred for 8 hours, filtered, and neutralized with NaOH.
Outcome
Acid-Mediated Salt Formation
Conversion of the free base 3-amino-4-chlorophenol to its hydrochloride salt is critical for stability and solubility.
Hydrochloric Acid Treatment
The free base (1 mol) is dissolved in anhydrous ethanol and treated with concentrated HCl (1.1 eq) at 0–5°C. Precipitation of the hydrochloride salt occurs immediately, yielding >95% recovery after filtration.
Optimization Notes
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Solvent Choice : Ethanol > methanol (reduced byproduct formation).
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Temperature : Lower temperatures minimize decomposition.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 70 | 98 | High | Moderate |
| Fe/HCl Reduction | 65 | 90 | Low | High |
| NAS with Activation | 60 | 85 | Moderate | Low |
Catalytic hydrogenation balances yield and purity but demands specialized equipment. Fe/HCl reduction, while economical, suffers from lower purity, necessitating recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chlorophenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
There appears to be a misunderstanding in the query, as the chemical compound of interest is "4-Amino-3-chlorophenol hydrochloride" (CAS Number: 52671-64-4), not "3-Amino-4-chlorophenol hydrochloride" .
4-Amino-3-chlorophenol hydrochloride
4-Amino-3-chlorophenol hydrochloride is a chemical compound that appears as an off-white to grey-brown crystalline powder . It is used mainly as an intermediate in organic synthesis and in pharmaceutical research and development processes .
Scientific Research Applications
- Organic Synthesis: 4-Amino-3-chlorophenol hydrochloride serves as a crucial building block in the synthesis of complex organic molecules .
- Pharmaceutical Intermediates: It is utilized in the creation of various pharmaceutical intermediates .
- Antimicrobial Research: Analogs of 4-Amino-3-chlorophenol have demonstrated antibacterial activity . For instance, one compound showed promising activity against Gram-negative and Gram-positive bacteria .
- Synthesis Method: 4-Amino-3-chlorophenol can be synthesized using a multi-temperature zone continuous flow microchannel reactor . Example syntheses use sulfanilic acid, sodium carbonate, sodium nitrite, and hydrochloric acid as raw materials .
Case Studies
- Quinoline Synthesis: 4-Amino-3-chlorophenol hydrochloride is used in the synthesis of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide?monohydrate, a chemical compound . A reaction of 4-amino-3-chlorophenol hydrochloride with 4-chloro-7-methoxy-quinoline-6-carboxamide in the presence of potassium hydroxide and dimethyl sulfoxide yields the desired product with a yield of 94% .
Mechanism of Action
The mechanism of action of 3-Amino-4-chlorophenol hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products that can be measured to study enzyme activity. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which are essential for its role in different applications .
Comparison with Similar Compounds
Amino Chlorophenol Derivatives
Key Differences :
- Substituent Effects: The methyl group in 5-amino-4-chloro-2-methylphenol reduces reactivity compared to 3-amino-4-chlorophenol due to steric effects .
- Functional Groups: (3-Amino-5-chlorophenyl)methanol’s hydroxymethyl group enhances solubility in polar solvents compared to the phenolic -OH in 3-amino-4-chlorophenol .
Hydrochloride Salts of Aromatic Amines

Key Differences :
- Toxicity: Aniline hydrochloride is metabolized to carcinogenic nitroso derivatives, whereas 3-amino-4-chlorophenol’s chloro and hydroxyl groups may mitigate such risks .
- Biological Activity: Tapentadol’s opioid activity contrasts with 3-amino-4-chlorophenol’s role as a non-pharmacological substrate analogue .
Substituted Phenols and Chloroaromatics
Key Differences :
- Acidity: 3-Chloro-4-nitrophenol’s nitro group increases acidity (pKa ~4.5) compared to 3-amino-4-chlorophenol (pKa ~8–10 due to -NH₂) .
- Reactivity: The amino group in 3-amino-4-chlorophenol allows for diazotization and coupling reactions, unlike nitro-substituted analogues .
Q & A
Q. How can researchers optimize the synthesis of 3-amino-4-chlorophenol hydrochloride to improve yield and purity?
Methodological Answer: To optimize synthesis, start with precursor 3-amino-4-chlorophenol (CAS 16026-77-0) and perform hydrochlorination under controlled acidic conditions. Use solvents like ethanol or methanol, and maintain a stoichiometric ratio of HCl to the precursor (1:1 molar ratio) at 0–5°C to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via vacuum filtration. Purify via recrystallization in ethanol/water mixtures. Validate purity using HPLC (≥98% area%) and total nitrogen analysis (≥98%) to ensure stoichiometric consistency .
Q. What analytical methods are suitable for assessing the purity of this compound, and how should discrepancies between methods be resolved?
Methodological Answer: Key methods include:
- HPLC : Detects organic impurities (e.g., unreacted precursors) but may miss inorganic salts.
- Total Nitrogen Analysis : Confirms stoichiometry by quantifying amine content.
- Melting Point : Compare observed values (e.g., 211–212°C for related compounds) to literature data .
Discrepancies between HPLC and nitrogen analysis may arise from hygroscopicity or inorganic impurities (e.g., residual HCl). Address this by combining thermogravimetric analysis (TGA) to quantify moisture and ion chromatography to detect chloride ions .
Q. What storage conditions are critical to prevent degradation of this compound?
Methodological Answer: Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen). Avoid exposure to humidity, as hygroscopicity can lead to hydrolysis. Monitor stability via periodic HPLC analysis. For long-term storage, consider lyophilization to reduce moisture content .
Advanced Research Questions
Q. How can researchers systematically identify and characterize unknown impurities detected in this compound during spectroscopic analysis?
Methodological Answer: Use a multi-technique approach:
- LC-MS : Identify impurities via molecular ion peaks and fragmentation patterns.
- NMR : Compare impurity spectra to databases (e.g., PubChem) for structural elucidation.
- X-ray Crystallography : Resolve ambiguous structures, particularly for crystalline byproducts .
For example, chlorinated byproducts (e.g., 4-chloro derivatives) may form during synthesis and require targeted isolation for confirmation .
Q. How should experimental protocols be designed to study the pH-dependent stability and degradation kinetics of this compound?
Methodological Answer:
- Prepare buffered solutions (pH 1–12) and incubate the compound at 25–60°C.
- Sample aliquots at intervals and analyze via HPLC to quantify degradation.
- Fit data to kinetic models (e.g., first-order decay) to calculate half-lives.
- Identify degradation products using LC-MS; common pathways include hydrolysis of the amine or dechlorination .
Q. Existing ecotoxicological studies report conflicting results on the aquatic toxicity of this compound. How can these discrepancies be resolved experimentally?
Methodological Answer:
- Standardize Test Conditions : Use OECD guidelines (e.g., Test 201: Algal Growth Inhibition) to control variables like pH, temperature, and light.
- Analyze Metabolites : Degradation products (e.g., 4-chlorophenol) may contribute to toxicity; quantify via LC-MS in exposure media.
- Cross-Validate Models : Compare experimental data with computational predictions (e.g., ECOSAR) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

